Fmoc-3-amino-4-methylbenzoic Acid: A Technical Overview for Advanced Chemical Synthesis
Fmoc-3-amino-4-methylbenzoic Acid: A Technical Overview for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3-amino-4-methylbenzoic acid is a specialized amino acid derivative crucial for the construction of complex peptides and peptidomimetics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). The methyl group on the benzoic acid ring provides additional structural constraints and modification opportunities, rendering it a compound of interest in medicinal chemistry and drug discovery. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental workflows.
Core Chemical and Physical Properties
The fundamental properties of Fmoc-3-amino-4-methylbenzoic acid are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₉NO₄ | [1] |
| Molecular Weight | 373.40 g/mol | |
| CAS Number | 1072901-59-7 | [1] |
| Physical Form | Solid | |
| InChI Key | MNLLXICLNDZTOF-UHFFFAOYSA-N | |
| Canonical SMILES | Cc1ccc(cc1NC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O | |
| Storage Class | 13 (Non-Combustible Solids) |
Note: Experimental data such as melting point and solubility for this specific Fmoc-protected derivative are not widely reported. The melting point of the unprotected precursor, 3-Amino-4-methylbenzoic acid, is reported to be in the range of 162-168 °C.[2][3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-3-amino-4-methylbenzoic acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the amine, which is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.[5][6]
The incorporation of this non-canonical amino acid allows for the synthesis of peptides with modified backbones, which can lead to enhanced stability, specific conformations, and novel biological activities. The methylbenzoic acid moiety can influence the electronic and steric properties of the resulting peptide.
Experimental Protocols
Protocol: Coupling of Fmoc-3-amino-4-methylbenzoic Acid in SPPS
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Resin Preparation:
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Begin with a suitable solid support resin (e.g., Rink Amide resin) to which the preceding amino acid has been coupled and its Fmoc group has been removed (a free N-terminal amine).
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Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-3-amino-4-methylbenzoic acid (typically 3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent relative to the amino acid).[7]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5]
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
Dichloromethane (DCM) (3 times)
-
DMF (3 times)
-
-
-
Confirmation (Optional):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling.
-
-
Fmoc Deprotection (for subsequent steps):
-
Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group, preparing the peptide for the next coupling cycle.
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Visualized Workflows
General Workflow for Fmoc-SPPS
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid like Fmoc-3-amino-4-methylbenzoic acid.
Caption: A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship for Synthesis Planning
This diagram outlines the decision-making process for utilizing a modified amino acid in a peptide sequence.
Caption: Decision workflow for incorporating modified amino acids in peptide synthesis.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 3-Amino-4-methylbenzoic acid | 2458-12-0 | FA00117 [biosynth.com]
- 3. 3-Amino-4-methylbenzoic acid CAS#: 2458-12-0 [m.chemicalbook.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
